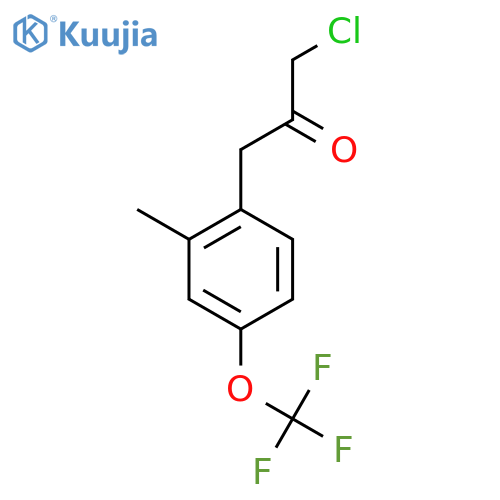Cas no 1804074-69-8 (2-(3-Chloro-2-oxopropyl)-5-(trifluoromethoxy)toluene)

1804074-69-8 structure
商品名:2-(3-Chloro-2-oxopropyl)-5-(trifluoromethoxy)toluene
CAS番号:1804074-69-8
MF:C11H10ClF3O2
メガワット:266.644113063812
CID:5005643
2-(3-Chloro-2-oxopropyl)-5-(trifluoromethoxy)toluene 化学的及び物理的性質
名前と識別子
-
- 2-(3-Chloro-2-oxopropyl)-5-(trifluoromethoxy)toluene
-
- インチ: 1S/C11H10ClF3O2/c1-7-4-10(17-11(13,14)15)3-2-8(7)5-9(16)6-12/h2-4H,5-6H2,1H3
- InChIKey: PERXBDBHRUCYSH-UHFFFAOYSA-N
- ほほえんだ: ClCC(CC1C=CC(=CC=1C)OC(F)(F)F)=O
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 17
- 回転可能化学結合数: 4
- 複雑さ: 268
- 疎水性パラメータ計算基準値(XlogP): 3.7
- トポロジー分子極性表面積: 26.3
2-(3-Chloro-2-oxopropyl)-5-(trifluoromethoxy)toluene 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A010008630-250mg |
2-(3-Chloro-2-oxopropyl)-5-(trifluoromethoxy)toluene |
1804074-69-8 | 97% | 250mg |
504.00 USD | 2021-07-06 | |
| Alichem | A010008630-1g |
2-(3-Chloro-2-oxopropyl)-5-(trifluoromethoxy)toluene |
1804074-69-8 | 97% | 1g |
1,445.30 USD | 2021-07-06 | |
| Alichem | A010008630-500mg |
2-(3-Chloro-2-oxopropyl)-5-(trifluoromethoxy)toluene |
1804074-69-8 | 97% | 500mg |
863.90 USD | 2021-07-06 |
2-(3-Chloro-2-oxopropyl)-5-(trifluoromethoxy)toluene 関連文献
-
Juan David Serna-Salazar,Jorge Mahecha-Gómez Phys. Chem. Chem. Phys., 2000,2, 4061-4065
-
Cheng Ruan,Xue Bai,Chun Sun,Haobin Chen,Changfeng Wu,Xiongbin Chen,Hongda Chen,Vicki L. Colvin RSC Adv., 2016,6, 106225-106229
-
Cynthia J. Olson Reichhardt,Charles Reichhardt Soft Matter, 2014,10, 6332-6338
-
Thomas M. Cooper,Joy E. Haley,Douglas M. Krein,Aaron R. Burke,David J. Stewart,Jennifer L. Fore,Jonathan E. Slagle Phys. Chem. Chem. Phys., 2019,21, 26420-26429
1804074-69-8 (2-(3-Chloro-2-oxopropyl)-5-(trifluoromethoxy)toluene) 関連製品
- 2229495-27-4(3-1-(aminomethyl)cyclobutyl-2,2-dimethyl-1lambda6-thiolane-1,1-dione)
- 2171823-57-5(4-cyclopropyl-1-oxa-5,9-diazaspiro5.5undecane)
- 1207030-44-1(1-(3,4-dimethylphenyl)-N-[(furan-2-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide)
- 2034527-87-0(4-1-(2-methoxyphenyl)cyclopropanecarbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione)
- 922874-73-5(1-(3-chlorophenyl)-3-1-(2-methoxyethyl)-1H-indol-3-ylurea)
- 2138094-56-9(6-bromo-2-cyano-1-benzothiophene-3-sulfonamide)
- 912901-94-1(2-Amino-3-(3-bromobenzoyl)indolizine-1-carbonitrile)
- 23985-53-7(3-hydroxy-2,3-dimethylbutanoic acid)
- 1595954-93-0(1-(furan-2-yl)-3-(oxolan-3-yl)propane-1,3-dione)
- 574011-86-2(2-Propen-1-amine, 3-chloro-, hydrochloride, (2E)-)
推奨される供給者
atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量